8-QUINOLYL 4-(2-CHLORO-6-NITROPHENOXY)BENZOATE
Overview
Description
8-Quinolyl 4-(2-chloro-6-nitrophenoxy)benzoate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline moiety attached to a benzoate group through a phenoxy linkage, which is further substituted with chloro and nitro groups. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-quinolinyl 4-(2-chloro-6-nitrophenoxy)benzoate typically involves multiple steps, starting with the preparation of the quinoline moiety. One common method is the Friedländer synthesis, which involves the condensation of aniline with a carbonyl compound in the presence of an acid catalyst . The resulting quinoline derivative is then subjected to further functionalization to introduce the chloro and nitro groups.
The final step involves the esterification of the functionalized quinoline derivative with 4-(2-chloro-6-nitrophenoxy)benzoic acid. This reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of 8-quinolinyl 4-(2-chloro-6-nitrophenoxy)benzoate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in optimizing reaction conditions and improving yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
8-Quinolyl 4-(2-chloro-6-nitrophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, thereby altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of new compounds with varying biological activities .
Scientific Research Applications
8-Quinolyl 4-(2-chloro-6-nitrophenoxy)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 8-quinolinyl 4-(2-chloro-6-nitrophenoxy)benzoate involves its interaction with specific molecular targets within cells. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can inhibit the activity of certain enzymes, thereby interfering with essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Nitroquinoline: A derivative with similar nitro substitution, used in various chemical and biological studies.
Uniqueness
8-Quinolyl 4-(2-chloro-6-nitrophenoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and nitro groups enhances its reactivity and potential for further functionalization, making it a valuable compound for research and development .
Properties
IUPAC Name |
quinolin-8-yl 4-(2-chloro-6-nitrophenoxy)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN2O5/c23-17-6-2-7-18(25(27)28)21(17)29-16-11-9-15(10-12-16)22(26)30-19-8-1-4-14-5-3-13-24-20(14)19/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGBNSZSDUQPCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CC=C(C=C3)OC4=C(C=CC=C4Cl)[N+](=O)[O-])N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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